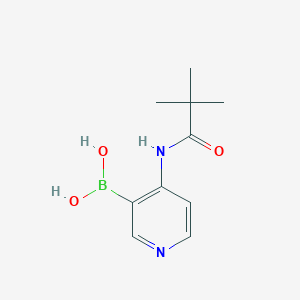
4-吡啶甲酰胺-3-硼酸
描述
4-Pivalamidopyridine-3-boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pivalamidopyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pivalamidopyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
硼酸在各种研究领域得到越来越广泛的应用,包括各种传感应用 . 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在均相测定和非均相检测中均具有效用 .
生物标记
硼酸与二醇的关键相互作用使其能够应用于各个领域,包括生物标记 . 这在跟踪和研究生物过程方面特别有用。
蛋白质操作和修饰
硼酸在与蛋白质的相互作用、蛋白质操作和细胞标记方面已显示出显着的增长 . 这对于了解蛋白质的功能和结构至关重要。
分离技术
硼酸已用于分离技术 . 它们独特的性质可以用来从混合物中分离特定的化合物。
治疗剂的开发
硼酸已用于治疗剂的开发 . 它们与各种化合物相互作用的能力可以用来创造有效的治疗剂。
肽修饰
硼酸已被广泛整合到肽中,目的是发现具有新型生物活性的肽配体 . 这项努力已导致广泛的应用,包括识别共价可逆酶抑制剂、识别和检测蛋白质或癌细胞表面上的聚糖、siRNA的递送、pH响应性装置的开发以及RNA或细菌表面的识别 .
二芳基硼酸的合成
硼酸及其螯合物衍生物是有机硼烷化合物的一个亚类,用于交叉偶联反应、催化、药物化学、聚合物或光电子材料 . 这突出了硼酸在化学合成中的多功能性。
材料科学
硼酸在药物发现、化学生物学、有机化学和材料科学方面表现出巨大的潜力 . 它们可用于创建具有独特性能的新材料。
生化分析
Biochemical Properties
4-Pivalamidopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as proteases and kinases, where the boronic acid moiety forms reversible covalent bonds with active site serine residues. This interaction can inhibit enzyme activity, making 4-Pivalamidopyridine-3-boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
In cellular systems, 4-Pivalamidopyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 4-Pivalamidopyridine-3-boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Pivalamidopyridine-3-boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pivalamidopyridine-3-boronic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to 4-Pivalamidopyridine-3-boronic acid can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 4-Pivalamidopyridine-3-boronic acid in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
4-Pivalamidopyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. This compound’s interaction with metabolic enzymes can lead to changes in metabolite concentrations and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Pivalamidopyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Pivalamidopyridine-3-boronic acid is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action .
属性
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955123-29-2 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


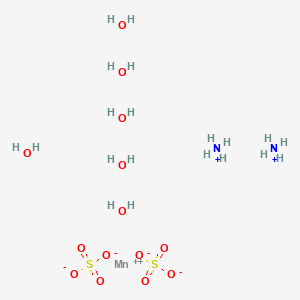
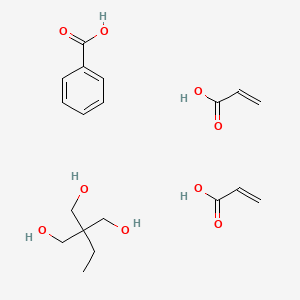
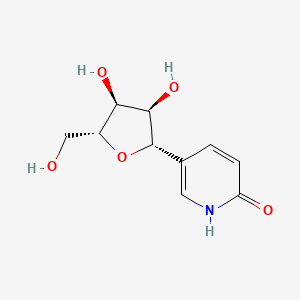
![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)
![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)
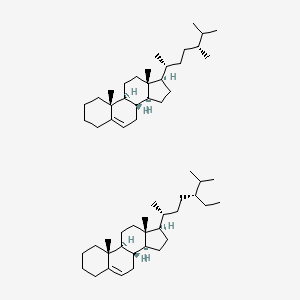

![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)
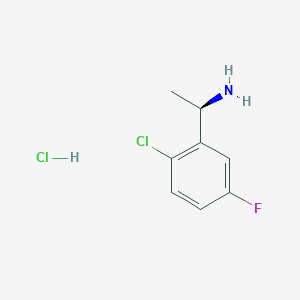
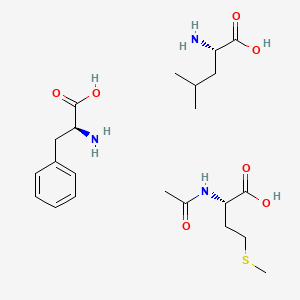
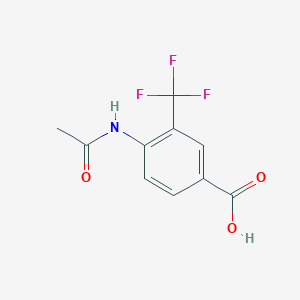
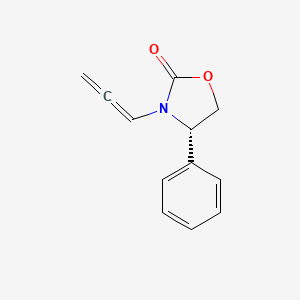
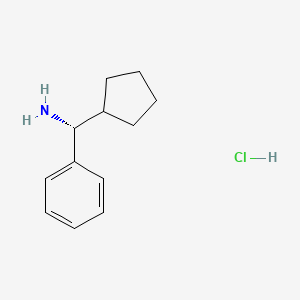
![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)
